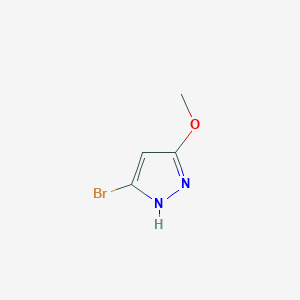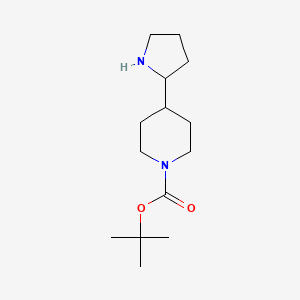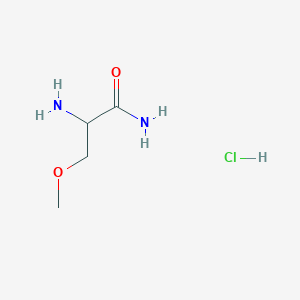
2-Amino-3-methoxypropanamide hydrochloride
説明
2-Amino-3-methoxypropanamide hydrochloride is a chemical compound with the formula C4H11ClN2O2 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .
Molecular Structure Analysis
The molecular weight of this compound is 154.6 . The InChI code for this compound is 1S/C4H10N2O2.ClH/c1-8-2-3(5)4(6)7;/h3H,2,5H2,1H3,(H2,6,7);1H .Physical And Chemical Properties Analysis
This compound is a solid substance . It should be stored in a dark place, under an inert atmosphere, at room temperature .科学的研究の応用
Pharmacological Properties and Clinical Use
2-Amino-3-methoxypropanamide hydrochloride has been studied for its pharmacological properties and clinical use. The compound is known for its role in affecting the motility of the gastrointestinal tract, as seen in drugs like Metoclopramide. It's used in various medical settings, such as gastro-intestinal diagnostics, treating vomiting, and functional gastro-intestinal disorders. Pharmacodynamic studies have shown its rapid influence on gastrointestinal tract motility, affecting the oesophageal sphincter, stomach tone, peristalsis, and gastric emptying. The drug's action is thought to be mediated through its effects on the central nervous system, potentially acting as a central dopaminergic antagonist. It's also been noted for its negligible cardiovascular effects and rapid excretion with a short half-life (Pinder, Brogden, Sawyer, Speight, & Avery, 2012).
Industrial Applications
The compound is structurally related to acrylamide, which is utilized in various industrial processes. Acrylamide serves as a precursor in the production of polymers like polyacrylamide, widely used in water and wastewater treatment, pulp and paper processing, and mining and mineral processing. Research has been intensive in understanding the presence of acrylamide in different contexts, particularly its formation during food processing and potential health risks, leading to significant advancements in analytical and mechanistic understanding of acrylamide (Taeymans et al., 2004).
Anticancer Potential
Compounds structurally similar to this compound have shown promising results in cancer therapy. For instance, FTY720 (2-Amino-2-[2-(4-octylphenyl)]-1,3-propanediol hydrochloride) has been approved for treating multiple sclerosis due to its immunosuppressive effects by activating sphingosine-1-phosphate receptors (S1PRs). Beyond its immunosuppressive effects, FTY720 has demonstrated preclinical antitumor efficacy in several cancer models. This highlights the potential of compounds related to this compound in cancer therapy, acting through mechanisms different from their primary immunosuppressive properties (Zhang et al., 2013).
Safety and Hazards
This compound is labeled with the signal word “Warning” and has the GHS07 pictogram . It has several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Several precautionary statements are also associated with this compound, including recommendations for handling and storage, first aid measures, and disposal .
特性
IUPAC Name |
2-amino-3-methoxypropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2.ClH/c1-8-2-3(5)4(6)7;/h3H,2,5H2,1H3,(H2,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRFAWSLDPCYIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C(=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate](/img/structure/B1376999.png)
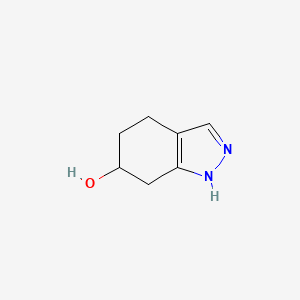
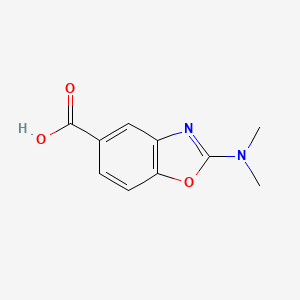
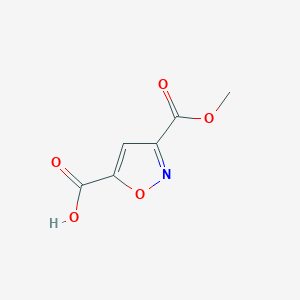
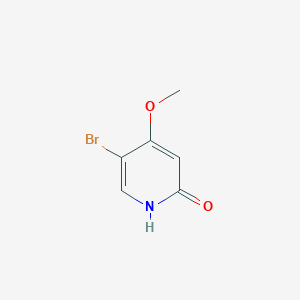

![1-(1H-pyrazolo[4,3-c]pyridin-3-yl)ethanone](/img/structure/B1377009.png)
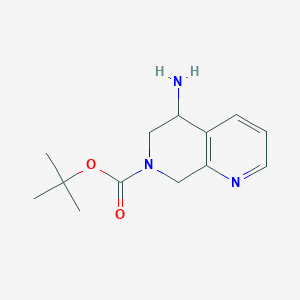
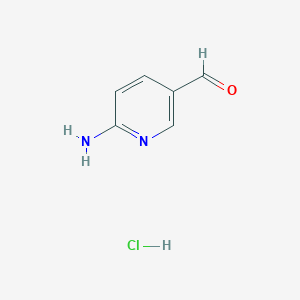
![8-Bromo-5-chloroimidazo[1,2-a]pyridine](/img/structure/B1377015.png)
